N,N'-(pyrimidine-2,4-diyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide)
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Overview
Description
N-[4-(2-{4-[(2,2-DIPHENYLACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2-DIPHENYLACETAMIDE is a complex organic compound with the molecular formula C34H28N2O2 and a molecular weight of 496.59832 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{4-[(2,2-DIPHENYLACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2-DIPHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: Involving the reaction of diphenylacetic acid derivatives with amines under dehydrating conditions.
Aromatic Substitution: Utilizing electrophilic aromatic substitution to introduce functional groups onto the aromatic rings.
Cyclization Reactions: Forming the pyrimidine ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{4-[(2,2-DIPHENYLACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2-{4-[(2,2-DIPHENYLACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2-DIPHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-{4-[(2,2-DIPHENYLACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2,2-diphenylacetamide
- N-(2,4-dimethylphenyl)-4-[2-(2,2-diphenylacetyl)hydrazino]-4-oxobutanamide
- N-(2,5-dimethylphenyl)-4-[2-(diphenylacetyl)hydrazino]-4-oxobutanamide
Uniqueness
N-[4-(2-{4-[(2,2-DIPHENYLACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2-DIPHENYLACETAMIDE stands out due to its unique combination of aromatic rings and functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C44H34N4O2 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
N-[4-[2-[4-[(2,2-diphenylacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C44H34N4O2/c49-43(40(32-13-5-1-6-14-32)33-15-7-2-8-16-33)46-37-25-21-31(22-26-37)39-29-30-45-42(48-39)36-23-27-38(28-24-36)47-44(50)41(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-30,40-41H,(H,46,49)(H,47,50) |
InChI Key |
FSZZOCFZZIGPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=C(C=C5)NC(=O)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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